molecular formula C14H12F2N2O3S B5600476 N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5600476
M. Wt: 326.32 g/mol
InChI Key: NPCOYASZGQPAJA-UHFFFAOYSA-N
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Description

N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group. The presence of difluorophenyl moiety enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Formation of Sulfamoyl Chloride: The initial step involves the reaction of 2,4-difluoroaniline with chlorosulfonic acid to form 2,4-difluorophenylsulfamoyl chloride.

    Coupling Reaction: The sulfamoyl chloride is then reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the difluorophenyl moiety, which enhances its chemical stability and biological activity compared to similar compounds. This structural feature contributes to its potent antimicrobial and anti-inflammatory properties, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCOYASZGQPAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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